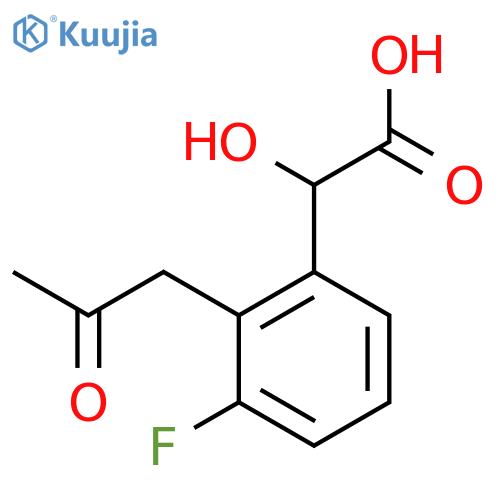Cas no 1804046-71-6 (3-Fluoro-2-(2-oxopropyl)mandelic acid)
3-フルオロ-2-(2-オキソプロピル)マンデル酸は、フッ素置換基とケトン基を有するマンデル酸誘導体です。この化合物の特徴的な構造は、医薬品中間体や有機合成における多様な反応性を可能にします。フッ素原子の導入により分子の脂溶性が向上し、生体膜透過性の改善が期待できます。また、α位のケトン基は求核試薬との反応性に優れ、さらに修飾可能な点が利点です。カルボキシル基の存在により、イオン性相互作用や水素結合形成能も備えており、創薬化学における有用な骨格としての応用が考えられます。結晶性や安定性にも優れた特性を示すことが報告されています。

1804046-71-6 structure
商品名:3-Fluoro-2-(2-oxopropyl)mandelic acid
CAS番号:1804046-71-6
MF:C11H11FO4
メガワット:226.201047182083
CID:4940827
3-Fluoro-2-(2-oxopropyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-2-(2-oxopropyl)mandelic acid
-
- インチ: 1S/C11H11FO4/c1-6(13)5-8-7(10(14)11(15)16)3-2-4-9(8)12/h2-4,10,14H,5H2,1H3,(H,15,16)
- InChIKey: LXTQDLUGMZLION-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C(C(=O)O)O)=C1CC(C)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 279
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 74.6
3-Fluoro-2-(2-oxopropyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015026026-1g |
3-Fluoro-2-(2-oxopropyl)mandelic acid |
1804046-71-6 | 97% | 1g |
1,460.20 USD | 2021-06-18 | |
| Alichem | A015026026-500mg |
3-Fluoro-2-(2-oxopropyl)mandelic acid |
1804046-71-6 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
| Alichem | A015026026-250mg |
3-Fluoro-2-(2-oxopropyl)mandelic acid |
1804046-71-6 | 97% | 250mg |
504.00 USD | 2021-06-18 |
3-Fluoro-2-(2-oxopropyl)mandelic acid 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
1804046-71-6 (3-Fluoro-2-(2-oxopropyl)mandelic acid) 関連製品
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
